N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” is a synthetic organic compound that features a 1,3,4-oxadiazole ring, a cyclohexyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclohexyl and phenylthio groups. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazides and carboxylic acids or their derivatives to form the oxadiazole ring.
Substitution Reactions: Introducing the cyclohexyl and phenylthio groups under specific conditions, such as using appropriate bases or catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, depending on the reagents used.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Including transition metal catalysts for facilitating various substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved would depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Other compounds containing the 1,3,4-oxadiazole ring, which may have similar biological activities.
Cyclohexyl-Substituted Compounds: Compounds with cyclohexyl groups that may share similar chemical properties.
Phenylthio-Substituted Compounds: Compounds with phenylthio groups that may undergo similar chemical reactions.
Uniqueness
The uniqueness of “N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECWPBWQUJBBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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